3-(2-Stearoylcarbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
3-(2-Stearoylcarbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C33H48N2O4 and a molecular weight of 536.75 g/mol . This compound is known for its unique structure, which combines a stearoylcarbohydrazonoyl group with a phenyl 4-methoxybenzoate moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 3-(2-Stearoylcarbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps, typically starting with the preparation of the stearoylcarbohydrazonoyl intermediate. This intermediate is then reacted with phenyl 4-methoxybenzoate under specific conditions to form the final product.
Chemical Reactions Analysis
3-(2-Stearoylcarbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-Stearoylcarbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(2-Stearoylcarbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are not fully understood and require further research .
Comparison with Similar Compounds
3-(2-Stearoylcarbohydrazonoyl)phenyl 4-methoxybenzoate can be compared with other similar compounds, such as:
Stearoylcarbohydrazonoyl derivatives: These compounds share the stearoylcarbohydrazonoyl group but differ in their other functional groups.
Phenyl 4-methoxybenzoate derivatives: These compounds have the phenyl 4-methoxybenzoate moiety but vary in their other substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
769152-42-3 |
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Molecular Formula |
C33H48N2O4 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
[3-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C33H48N2O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-32(36)35-34-27-28-19-18-20-31(26-28)39-33(37)29-22-24-30(38-2)25-23-29/h18-20,22-27H,3-17,21H2,1-2H3,(H,35,36)/b34-27+ |
InChI Key |
YBICVHNYEUSAJL-DNGXXSEMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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